Home > Products > Screening Compounds P12697 > Rifamycin B methylpropylamide
Rifamycin B methylpropylamide - 16784-10-4

Rifamycin B methylpropylamide

Catalog Number: EVT-1229850
CAS Number: 16784-10-4
Molecular Formula: C43H58N2O13
Molecular Weight: 810.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin B methylpropylamide is a derivative of rifamycin B, a member of the ansamycin class of antibiotics. These compounds are primarily known for their efficacy against bacterial infections, particularly tuberculosis. Rifamycin B itself is produced by the bacterium Amycolatopsis mediterranei and serves as a precursor for several clinically important antibiotics, including rifampicin and rifabutin. The methylpropylamide modification enhances the pharmacological properties of rifamycin B, making it a subject of interest in medicinal chemistry.

Source

Rifamycin B is naturally synthesized by the soil bacterium Amycolatopsis mediterranei, which utilizes a complex biosynthetic pathway involving polyketide synthase enzymes. The production of rifamycin B can be optimized through fermentation processes, often using mutant strains to increase yield and modify structural characteristics for enhanced activity against resistant bacterial strains .

Classification

Rifamycin B methylpropylamide belongs to the class of ansamycins, characterized by a naphthalene core linked to an aliphatic chain. This class is notable for its broad-spectrum antibacterial activity, particularly against gram-positive bacteria and some mycobacteria . The compound's classification highlights its significance in antibiotic development and research.

Synthesis Analysis

Methods

The synthesis of rifamycin B methylpropylamide typically involves chemical modification of rifamycin B. This can be achieved through various synthetic routes, including:

  1. Direct Amide Formation: The reaction of rifamycin B with propylamine under acidic conditions to form the methylpropylamide.
  2. Biosynthetic Pathways: Utilizing genetically modified strains of Amycolatopsis mediterranei that can produce rifamycin B derivatives with specific side chains through combinatorial biosynthesis techniques .

Technical Details

The direct synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm product identity.

Molecular Structure Analysis

Structure

Rifamycin B methylpropylamide retains the core structure of rifamycin B, characterized by a naphthalene moiety linked to an aliphatic chain that includes an amide functional group. The specific addition of a methylpropyl group enhances its pharmacokinetic properties.

Data

  • Molecular Formula: C_{27}H_{34}N_{2}O_{7}
  • Molecular Weight: 482.57 g/mol
  • Structural Features: The compound features a complex arrangement with multiple functional groups including hydroxyls and amides, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Rifamycin B methylpropylamide can undergo various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can regenerate rifamycin B and propylamine. Additionally, it may participate in redox reactions due to the presence of reactive functional groups.

Technical Details

The stability of the methylpropylamide derivative under physiological conditions is crucial for its application as an antibiotic. Studies have shown that modifications like methylpropyl substitution can influence the compound's resistance to enzymatic degradation by bacterial beta-lactamases .

Mechanism of Action

Process

Rifamycin B methylpropylamide exerts its antibacterial effects primarily by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This interaction inhibits RNA synthesis, leading to bactericidal activity against susceptible bacteria .

Data

  • Inhibition Constant (K_i): Data suggest that modifications such as those in methylpropylamide can enhance binding affinity compared to rifamycin B alone.
  • Effective Concentration: Studies indicate that lower concentrations are required for effective inhibition against resistant strains when using modified derivatives .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-orange powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze in basic environments.
  • pH Sensitivity: Optimal stability observed at neutral pH levels.

Relevant data from studies indicate that structural modifications significantly affect solubility and stability profiles, which are critical for therapeutic applications .

Applications

Scientific Uses

Rifamycin B methylpropylamide is primarily studied for its potential applications in treating antibiotic-resistant infections. Its enhanced properties may lead to improved formulations for clinical use against diseases such as tuberculosis and leprosy. Additionally, ongoing research into its mechanism may reveal new insights into antibiotic resistance mechanisms and lead to novel therapeutic strategies .

Introduction to Rifamycin B and Its Derivatives

Historical Development of Rifamycin Antibiotics

The rifamycin story began in 1957 when the soil bacterium Amycolatopsis mediterranei (initially classified as Streptomyces mediterranei) was isolated from pine forest soil near St. Raphael, France. Researchers at Gruppo Lepetit SpA in Milan discovered that this actinomycete produced a family of closely related antibiotics designated rifamycins A through E [4] [7]. Among these, rifamycin B emerged as the most stable naturally occurring compound, though it possessed limited antimicrobial activity. A critical breakthrough came when scientists observed that rifamycin B underwent spontaneous oxidation and hydrolysis in aqueous solutions to form the highly active rifamycin S, which upon reduction yielded rifamycin SV—the first clinically useful derivative administered intravenously for tuberculosis treatment [4] [5]. This discovery paved the way for systematic chemical modifications.

The historical development timeline accelerated significantly with the synthesis of rifampicin (rifampin) in 1966, representing a landmark achievement due to its oral bioavailability and potent antimycobacterial properties [4] [7]. This was followed by the development of other derivatives: rifabutin (synthesized in 1975), rifapentine (synthesized in 1965 but marketed in 1998), and the gastrointestinal-targeted rifaximin [4]. Throughout this evolution, rifamycin B remained the foundational molecule for semisynthetic modifications due to its structural versatility and the biosynthetic stability of its producing strain [1] [10].

Table 1: Key Historical Milestones in Rifamycin Development

YearMilestoneSignificance
1957Discovery of Amycolatopsis mediterraneiIsolation of rifamycin-producing actinomycete
1958-1959Patent applications for rifamycin BProtection of intellectual property for the foundational compound
1963-1964Grants of UK and US patentsCommercial development pathway established
1966Introduction of rifampicinFirst orally bioavailable rifamycin derivative
1975Synthesis of rifabutinEnhanced activity against mycobacterial species
1998Market introduction of rifapentineLong-acting rifamycin for intermittent therapy

Structural Classification of Rifamycins: Ansamycin Family Overview

Rifamycins belong to the ansamycin antibiotic class, characterized by a distinctive aliphatic "ansa" bridge connecting two non-adjacent positions of a naphthalene or naphthoquinone ring system [5] [6]. The name "ansamycin" derives from the Latin ansa (handle), reflecting this arched structural feature. Rifamycin B exemplifies this architecture with its C37H47NO12 molecular formula and a complex polyketide-derived backbone synthesized through a type I polyketide synthase (PKS) machinery from one 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, two acetate, and eight propionate extender units [9].

The structural core shared by all rifamycins consists of: (1) A naphthoquinone or hydroquinone chromophore responsible for the characteristic red-orange color; (2) A 27-atom aliphatic ansa bridge containing various oxygen functionalities; and (3) Multiple chiral centers that confer specific three-dimensional configurations essential for biological activity [5] [10]. Modifications at key positions drive pharmacological improvements:

  • C3/C4 position: Rifamycin S derivatives feature a reactive carbonyl system here, enabling Schiff base formation with amines to produce derivatives like rifampicin (C3-hydrazone) and rifamycin B methylpropylamide (C3-amide) [3] [8].
  • C25 position: Acetylation in rifamycin B versus deacetylation in other derivatives influences polarity and antibacterial spectrum [1].
  • Ansamycin bridge modifications: Alterations like 24-desmethylation significantly impact activity against resistant strains [9].

Table 2: Structural Characteristics of Rifamycin Derivatives

CompoundMolecular FormulaKey Structural FeaturesModification Sites
Rifamycin BC39H49NO14Dihydroquinone, carboxymethyl at C25C25 acetyl, C3/C4 quinone
Rifamycin SC37H45NO12Naphthoquinone coreReactive C3/C4 carbonyls
RifampicinC43H58N4O12C3 hydrazone linkage4-Methylpiperazinyliminomethyl at C3
Rifamycin B methylpropylamideC44H59N3O14Methylpropylamide at C3Amide formation at C3 carbonyl
RifapentineC47H64N4O12Cyclopentyl ring at hydrazoneBulky lipophilic substituent

Significance of Rifamycin B Methylpropylamide in Antimicrobial Research

Rifamycin B methylpropylamide (also identified as rifamycin B methylmorpholinylamide in PubChem records) represents a strategic semisynthetic derivative designed to overcome limitations of earlier rifamycins [3] [8]. Its development stems from rational chemical modification of the C3 carbonyl group of rifamycin B or S, creating an amide linkage with methylpropylamine that significantly alters physicochemical properties. This modification serves dual purposes in antimicrobial research:

  • Overcoming Resistance Mechanisms: Rifamycin resistance primarily arises from mutations in the rpoB gene encoding the β-subunit of bacterial RNA polymerase. The methylpropylamide side chain enables tighter binding to mutant RNA polymerases that have reduced affinity for rifampicin. Research demonstrates that strategic C3 modifications restore activity against clinically relevant rifampicin-resistant Mycobacterium tuberculosis strains, including those with common mutations like Ser531Leu and His526Tyr [9]. The enhanced binding is attributed to additional van der Waals interactions between the alkyl chains of the amide substituent and hydrophobic pockets near the binding site.

  • Optimizing Pharmacological Properties: The methylpropylamide modification increases lipophilicity compared to rifamycin B while maintaining better solubility than highly lipophilic derivatives like rifapentine. This balance potentially improves tissue penetration while retaining sufficient aqueous solubility for formulation development [3] [8]. Additionally, unlike rifampicin's hydrazone linkage (susceptible to hydrolysis and aldimine formation), the amide bond in rifamycin B methylpropylamide offers superior metabolic stability, reducing inactivation pathways and potentially allowing lower dosing frequencies.

Current research explores its efficacy spectrum beyond mycobacteria, particularly against Gram-positive pathogens with biofilm-forming capabilities like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The enhanced lipophilicity promotes deeper penetration into biofilms—structured microbial communities notoriously resistant to conventional antibiotics—where it inhibits RNA synthesis in embedded cells [5] [20]. Combination studies with cell-wall active agents (e.g., β-lactams, glycopeptides) demonstrate synergistic effects against difficult-to-treat infections such as prosthetic joint infections and chronic osteomyelitis [20] [22].

Properties

CAS Number

16784-10-4

Product Name

Rifamycin B methylpropylamide

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C43H58N2O13

Molecular Weight

810.9 g/mol

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChI Key

RCRKUTFIUCSOQL-UCYGXLJSSA-N

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Canonical SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Isomeric SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.